Bis(4-chloro-3,5-dimethylphenoxy)methane

Description

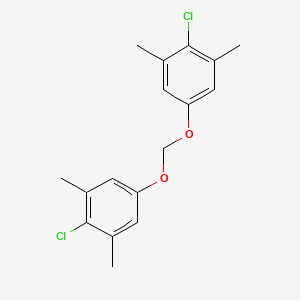

Bis(4-chloro-3,5-dimethylphenoxy)methane is a synthetic organic compound featuring two 4-chloro-3,5-dimethylphenoxy groups linked via a methane backbone.

Properties

CAS No. |

219529-37-0 |

|---|---|

Molecular Formula |

C17H18Cl2O2 |

Molecular Weight |

325.2 g/mol |

IUPAC Name |

2-chloro-5-[(4-chloro-3,5-dimethylphenoxy)methoxy]-1,3-dimethylbenzene |

InChI |

InChI=1S/C17H18Cl2O2/c1-10-5-14(6-11(2)16(10)18)20-9-21-15-7-12(3)17(19)13(4)8-15/h5-8H,9H2,1-4H3 |

InChI Key |

GSSYNVSMWVVLJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCOC2=CC(=C(C(=C2)C)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chloro-3,5-dimethylphenoxy)methane typically involves the reaction of 4-chloro-3,5-dimethylphenol with formaldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenoxy groups. Common reagents used in this synthesis include sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chloro-3,5-dimethylphenoxy)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Bis(4-chloro-3,5-dimethylphenoxy)methane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.

Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which Bis(4-chloro-3,5-dimethylphenoxy)methane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: this compound is expected to exhibit higher lipophilicity (logP) than mono-substituted analogs due to dual aromatic groups, which may reduce aqueous solubility but enhance membrane permeability .

2.2. Solubility and Stability

- This compound: Predicted to have lower aqueous solubility than its acetic acid analog due to increased hydrophobicity. Stability may depend on storage conditions (e.g., inert atmosphere recommended for analogs ).

Biological Activity

Bis(4-chloro-3,5-dimethylphenoxy)methane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two 4-chloro-3,5-dimethylphenoxy groups attached to a central methane unit, which contributes to its lipophilicity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. Chlorinated phenolic compounds often exhibit enhanced activity against various bacterial strains due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Efficacy of Chlorinated Phenolic Compounds

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| 3,4-Dichlorophenol | E. coli | 16 | |

| 4-Chlorophenol | Pseudomonas aeruginosa | 32 |

The presence of chlorine atoms in the structure significantly enhances the compound's reactivity and interaction with microbial targets, making it a candidate for further investigation in antimicrobial applications.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound's mechanism of action may involve induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study: MCF-7 Breast Cancer Cell Line

In a study assessing various phenolic compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line. The results indicated that certain structural modifications could enhance anticancer activity.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| 2-Hydroxy-4-methoxybenzophenone | A549 | 20 | |

| N-(1-naphthyl)acetamide | U-87 | 15 |

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells.

- Inhibition of Key Enzymes : Chlorinated phenols can inhibit enzymes involved in cell signaling pathways critical for cancer cell survival.

- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways leading to programmed cell death in malignant cells.

Q & A

Q. What are the recommended methods for synthesizing Bis(4-chloro-3,5-dimethylphenoxy)methane in laboratory settings?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous reactions for structurally related chloro-dimethylphenoxy derivatives suggest palladium-catalyzed coupling as a viable approach. For example, describes a Suzuki-Miyaura coupling using bis(pinacolato)diboron and Pd catalysts under inert conditions, which could be adapted for synthesizing the target compound. Key steps include degassing solvents (e.g., DMF), optimizing reaction temperatures (e.g., 90°C), and purification via flash chromatography .

Q. How should this compound be handled and stored to ensure stability?

Based on protocols for similar compounds (e.g., (4-chloro-3,5-dimethylphenoxy)acetic acid in ), the methane derivative should be stored at -20°C in airtight containers to prevent degradation. Solubility in organic solvents like DMSO or ethanol (up to 30 mg/mL) is likely, while aqueous buffers may require co-solvents (e.g., ethanol:PBS mixtures). Avoid prolonged storage of aqueous solutions (>24 hours) .

Q. What analytical techniques are suitable for quantifying this compound in experimental samples?

UV/Vis spectroscopy is recommended, as chloro-dimethylphenoxy analogs exhibit strong absorbance at 230–280 nm (). High-performance liquid chromatography (HPLC) with reverse-phase columns and MS detection (e.g., ESI-MS, as in ) can further validate purity and structural integrity .

Advanced Research Questions

Q. How do structural modifications to the chloro-dimethylphenoxy moiety influence biological activity?

highlights a structure-activity relationship (SAR) in which meta-substituted methyl groups on the phenoxy ring are critical for binding efficacy (e.g., inhibition of the B0AT1 transporter). Ortho-substitutions reduce activity, suggesting steric hindrance disrupts target interactions. Computational docking studies using resolved protein structures (e.g., from ) can predict binding modes for derivatives .

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

Fragment-based screening (as in ) combined with cryo-EM or X-ray crystallography can identify molecular targets. Competitive binding assays using radiolabeled analogs or fluorescence polarization are practical for kinetic studies. For plant biology applications, auxin-response assays (e.g., hypocotyl elongation tests, as in ) may reveal growth-regulatory effects .

Q. How can computational modeling optimize the design of derivatives with enhanced selectivity?

Density functional theory (DFT) calculations can predict electronic properties (e.g., charge distribution, HOMO-LUMO gaps), while molecular dynamics simulations assess stability in lipid bilayers or protein pockets. ’s resolved inhibitor-protein complex provides a template for in silico mutagenesis studies .

Q. What are the challenges in reconciling contradictory data on solubility and stability across studies?

Contradictions often arise from solvent purity, temperature fluctuations, or measurement techniques. For example, notes that solubility in PBS:ethanol mixtures varies with pH and ionic strength. Systematic reproducibility studies under controlled conditions (e.g., using standardized buffers from ) are essential. Stability assays (TGA/DSC) can further clarify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.